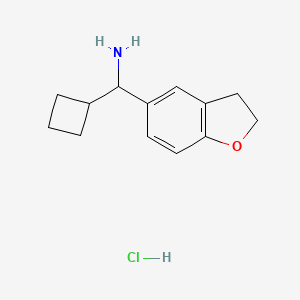

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride

Description

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a synthetic amine hydrochloride salt featuring a cyclobutyl group linked via a methanamine moiety to a 2,3-dihydrobenzofuran aromatic system. The compound’s structure combines a partially saturated benzofuran ring (enhancing conformational flexibility) with a compact cyclobutyl group, which may influence steric and electronic properties. As a hydrochloride salt, it likely exhibits improved solubility and stability compared to its free base form.

Properties

IUPAC Name |

cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12;/h4-5,8-9,13H,1-3,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTMGCLLELLQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Research chemicals are substances used by scientists for medical and scientific research purposes One characteristic of a research chemical is that it is for laboratory research use onlyThis distinction is required on the labels of research chemicals, and is what exempts them from regulation under parts 100-740 in Title 21 of the Code of Federal Regulations (21CFR) .

Biochemical Analysis

Biochemical Properties

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, altering their conformation and activity. Additionally, this compound can affect gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This interaction can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Biological Activity

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential neuroprotective effects and interactions with neurotransmitter systems. This article reviews its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclobutyl group with a 2,3-dihydrobenzofuran moiety, characterized by the molecular formula C13H17ClN and an approximate molecular weight of 203.28 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

Neuroprotective Potential

Preliminary studies indicate that this compound may possess neuroprotective properties . Its structural similarity to other benzofuran derivatives suggests that it could interact with serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and anxiety.

Table 1: Interaction with Neurotransmitter Receptors

| Receptor Type | Interaction Potential | Implications |

|---|---|---|

| Serotonin Receptors | Moderate | Mood regulation |

| Dopamine Receptors | Potential | Cognitive function |

Modulation of Neurotransmitter Systems

Research indicates that this compound may act as a modulator of neurotransmitter systems . Interaction studies using radiolabeled ligands have shown selective binding to serotonin receptors, suggesting a role in influencing mood and cognitive functions. Further investigations are needed to fully elucidate its pharmacological profile.

Synthesis and Derivative Studies

The synthesis of this compound typically involves several steps, crucial for producing the compound in sufficient purity for biological testing. The ability to synthesize derivatives may lead to compounds with altered biological activities or improved pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

- Study on Benzofuran Derivatives : A study highlighted that benzofuran derivatives exhibit diverse biological activities, often linked to their interaction with neurotransmitter systems. The findings suggest that modifications in the structure can significantly alter pharmacological effects.

- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives of benzofuran compounds showed protective effects against neuronal cell death induced by oxidative stress. These findings underscore the potential of this compound as a neuroprotective agent.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds have revealed that structural modifications can enhance bioavailability and efficacy. This information is crucial for optimizing the therapeutic potential of this compound .

Scientific Research Applications

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound with a molecular weight of approximately 203.28 g/mol. It combines a cyclobutyl group with a 2,3-dihydrobenzofuran moiety, and its hydrochloride salt form enhances its solubility and stability. It is primarily used in chemical research, serving as a building block for synthesizing more complex molecules with potential biological activities.

Scientific Research Applications

- Neuroprotective Properties and Neurotransmitter Modulation Initial studies indicate that this compound may have neuroprotective properties and could modulate neurotransmitter systems. Its structural similarity to other benzofuran derivatives suggests it may interact with serotonin and dopamine receptors, which are crucial targets in treating neurological disorders.

- Interaction with Serotonin Receptors Studies have investigated the interactions of this compound with various biological targets, revealing its potential as a modulator of neurotransmitter receptors. Interaction studies using radiolabeled ligands have shown that this compound may bind selectively to serotonin receptors, suggesting its role in influencing mood and cognitive functions. Further research is needed to elucidate its full pharmacological profile and therapeutic potential.

- Synthesis of Derivatives It is used as a chemical intermediate in synthesizing derivatives that may exhibit altered biological activities or improved pharmacological properties.

Comparison with Similar Compounds

Structural Analysis:

- Cyclobutyl vs.

- Dihydrobenzofuran vs. Benzofuran : The 2,3-dihydrobenzofuran moiety in the target compound is partially saturated, increasing flexibility compared to the fully aromatic benzofuran in 2-(1-benzofuran-5-yl)ethan-1-amine. This difference could impact π-π stacking interactions and metabolic stability .

Research Findings and Structural Trends

Molecular Weight and Solubility

- Compounds with aromatic systems (e.g., benzofuran derivatives) exhibit higher molecular weights (213.66 g/mol) compared to aliphatic analogs like 1-tert-butylcyclobutan-1-amine (163.69 g/mol). The target compound’s dihydrobenzofuran system likely places its molecular weight between these values, though exact data are unavailable .

- Hydrochloride salts generally improve aqueous solubility, as seen in all listed compounds.

Steric and Electronic Effects

- The tert-butyl group’s steric bulk may reduce binding affinity in crowded enzymatic pockets, whereas the cyclobutyl group’s smaller size could allow deeper penetration into target sites .

Preparation Methods

The preparation of this compound involves a sophisticated multi-step synthesis combining classical organic reactions and modern catalytic C–H functionalization techniques. The key innovations lie in the efficient introduction of the cyclobutyl group via Pd-catalyzed reactions and the careful control of reaction conditions to achieve high purity and yield. The final hydrochloride salt formation ensures the compound's suitability for further pharmaceutical development.

This synthesis is well-documented in patent literature and specialized organic chemistry publications, providing a robust framework for laboratory or industrial-scale preparation.

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step strategies. For example:

- Step 1 : Preparation of the 2,3-dihydrobenzofuran-5-yl moiety via cyclization of substituted catechol derivatives under acidic conditions .

- Step 2 : Functionalization of the cyclobutyl group through [2+2] photocycloaddition or ring-closing metathesis .

- Step 3 : Coupling the two fragments via reductive amination or nucleophilic substitution, followed by HCl salt formation .

Critical parameters include temperature control during cyclization (60–80°C), solvent choice (e.g., THF for amination), and purification via recrystallization (using ethanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine protonation and cyclobutyl/dihydrobenzofuran ring integrity .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 251.12 for C₁₃H₁₈ClNO⁺) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclobutyl group .

Q. What physicochemical properties (e.g., solubility, LogP) are critical for formulating this compound in biological assays?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the cyclobutyl moiety while minimizing ring-opening side reactions?

- Methodological Answer :

- Reaction Design : Use strain-release strategies, such as transitioning from cyclopropane to cyclobutane via nickel-catalyzed cross-coupling .

- Kinetic Control : Maintain low temperatures (−20°C) during photocycloaddition to favor four-membered ring formation .

- Byproduct Mitigation : Introduce steric hindrance (e.g., tert-butyl groups) to reduce undesired [1,3]-sigmatropic shifts .

Q. How can discrepancies between experimental and computational LogP values be resolved?

- Methodological Answer :

- Validation : Compare experimental LogP (shake-flask method) with computational tools (e.g., ChemAxon, Molinspiration). Adjust parameters like ionization state (amine protonation at pH 7.4) .

- Structural Analogues : Cross-reference with similar compounds (e.g., cyclopentyl derivatives in ) to identify systematic errors in computational models.

Q. What strategies are recommended for studying the compound’s interaction with serotonin receptors, given its structural similarity to bioactive amines?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with 5-HT receptors, focusing on the amine group’s hydrogen bonding with Asp3.32 .

- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT₁A receptors. Compare efficacy to reference agonists (e.g., buspirone) .

- SAR Studies : Synthesize analogues with modified cyclobutyl/dihydrobenzofuran substituents to map steric and electronic requirements .

Q. How can conflicting NMR data (e.g., split signals for cyclobutyl protons) be interpreted?

- Methodological Answer :

- Dynamic Effects : Analyze variable-temperature NMR to assess ring puckering dynamics. Slow exchange at −40°C may resolve split signals .

- DFT Calculations : Compare experimental chemical shifts with computed values (Gaussian 16, B3LYP/6-31G**) to identify dominant conformers .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity for this compound compared to structurally similar amines?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted aldehydes) that may contribute to toxicity .

- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., A549 vs. HeLa) to assess tissue-specific effects .

- Metabolic Stability : Perform hepatic microsome assays to identify reactive metabolites (e.g., N-oxidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.